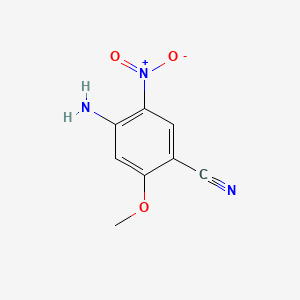

4-Amino-2-methoxy-5-nitrobenzonitrile

描述

4-Amino-2-methoxy-5-nitrobenzonitrile (CAS 1196074-43-7) is a multifunctional aromatic compound featuring a nitrile group, amino (-NH₂), methoxy (-OCH₃), and nitro (-NO₂) substituents. Its structural diversity enables applications in pharmaceutical synthesis, particularly as an intermediate for benzimidazole derivatives with biological activities (e.g., enzyme inhibitors) . It also serves as a building block in chemical synthesis and materials research due to its reactivity in nitrile coupling and nitro-group reduction .

属性

IUPAC Name |

4-amino-2-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)7(11(12)13)2-5(8)4-9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSOAOZWWJQCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Amino-2-methoxy-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxybenzonitrile to form 2-methoxy-5-nitrobenzonitrile. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

4-Amino-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Amino-2-methoxy-5-nitrobenzonitrile is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical assays. Industrially, it is employed in the production of dyes, pigments, and other specialty chemicals .

作用机制

The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions and functional groups, which influence reactivity, stability, and applications. Key comparisons include:

Table 1: Structural and Physical Properties

Key Observations :

- Nitrile vs. Carboxylic Acid: Replacing the nitrile (-CN) with a carboxylic acid (-COOH) in 4-amino-3-nitrobenzoic acid increases polarity and melting point (280°C), making it suitable for solid-phase synthesis .

- Halogen Substitution: Chlorine in 2-amino-4-chloro-5-methoxybenzonitrile enhances electrophilicity, favoring agrochemical applications , while fluorine in 4-amino-5-fluoro-2-hydroxybenzonitrile improves metabolic stability in drug design .

- Methoxy Group: The methoxy group in the target compound provides steric hindrance and electron-donating effects, influencing regioselectivity in coupling reactions compared to non-methoxy analogs .

Commercial Availability and Pricing

Table 2: Cost and Availability (Representative Data)

Note: The target compound’s higher cost reflects its specialized synthesis (methoxy introduction) and demand in pharmaceutical R&D .

生物活性

4-Amino-2-methoxy-5-nitrobenzonitrile is an organic compound with significant potential in biological and medicinal chemistry. Characterized by its unique structural features, including an amino group, a methoxy group, and a nitro group on a benzonitrile framework, it exhibits diverse biological activities that warrant detailed exploration.

- Molecular Formula : C8H8N3O3

- Molecular Weight : 192.17 g/mol

- Appearance : Pale yellow to yellow-brown solid

- Solubility : Soluble in organic solvents; limited solubility in water

Structural Features

The compound's structure contributes to its biological activity:

- Amino Group (-NH2) : Increases hydrophilicity and may enhance interaction with biological targets.

- Methoxy Group (-OCH3) : Can influence the compound's electronic properties and steric hindrance.

- Nitro Group (-NO2) : Known for its role in redox reactions and potential to form reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive species, which may participate in cellular signaling or induce cytotoxic effects. The amino and methoxy groups facilitate interactions with enzymes and receptors, influencing metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.5 |

| This compound | U-937 (leukemia) | 2.0 |

These values suggest that the compound may act as a potential lead in the development of new anticancer therapies.

Enzyme Inhibition

The compound's functional groups allow it to interact with specific enzymes, potentially inhibiting their activity. For example, studies have shown that similar nitro-containing compounds can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

This inhibition can disrupt cancer cell metabolism, leading to reduced proliferation.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for its potential antimicrobial and anti-inflammatory activities. The nitro group is particularly noteworthy as many nitro compounds are known for their antibacterial effects.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner:

"The introduction of the nitro group significantly enhanced the cytotoxicity of the compound compared to its non-nitro analogs" .

Research on Enzyme Interaction

Another research focused on the interaction of this compound with carbonic anhydrases, demonstrating its potential as a selective inhibitor:

"Compounds containing nitro groups were found to inhibit hCA IX selectively, suggesting a pathway for therapeutic intervention in cancer" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。